4-Cyanopiperidin-1-carboximidamid

Übersicht

Beschreibung

Synthesis Analysis

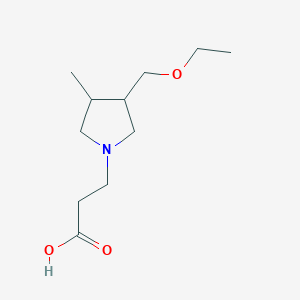

The synthesis of 4-Cyanopiperidine-1-carboximidamide involves dehydrating respective piperidine carboxamide employing a suitable dehydrating agent . Another method involves reacting piperidine-4-carboxamide with triflouroacetic anhydride and refluxing the reaction mass for 19 hours .Molecular Structure Analysis

The C1–N1 bond in the title compound is 1.3090 (17) Å, indicating double bond character. The bond lengths C1–N2 = 1.3640 (17) Å and C1–N3 = 1.3773 (16) Å are elongated and characteristic for a C–N amine single bond .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Cyanopiperidine-1-carboximidamide include dehydration of piperidine-4-carboxamide (isonipecotamide) by phosphorus oxychloride (POCl3), and the preparation of 4-cyanopiperidine by reacting piperidine-4-carboxamide with triflouroacetic anhydride .Physical And Chemical Properties Analysis

4-Cyanopiperidine-1-carboximidamide is a stable, solid compound with a melting point of 166-168 °C. It is soluble in water and organic solvents such as ethanol and methanol. The compound has a high boiling point of 437.4 °C at 760 mmHg and a flash point of 219.8 °C.Wissenschaftliche Forschungsanwendungen

Antiproliferative Aktivität

Eine neue Serie von Piperin-Carboximidamid-Hybriden wurde als neues zytotoxisches Mittel entwickelt, das auf EGFR, BRAF und CDK2 abzielt . Die antiproliferative Wirkung gegen vier Krebszellen wurde gegen Erlotinib untersucht . Die Hybride VIc, VIf, VIg, VIi und VIk weisen die höchste antiproliferative Aktivität auf .

Hemmung neuronaler T-Typ-2+Ca-Kanäle

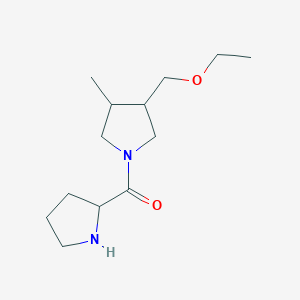

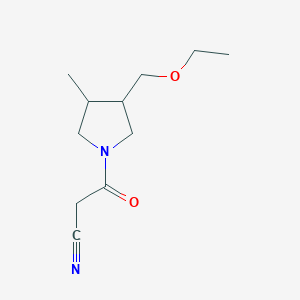

Eine Gruppe von zehn 1,4-disubstituierten und 1,4,4-trisubstituierten Piperidinen wurde durch kurze Reaktionssequenzen aus 4-Cyanopiperidin synthetisiert . Diese Verbindungen könnten möglicherweise eine Bibliothek von Analoga erzeugen .

Minderung von neuropathischen Schmerzen

Dieselbe Gruppe von zehn 1,4-disubstituierten und 1,4,4-trisubstituierten Piperidinen, die aus 4-Cyanopiperidin synthetisiert wurden, wird auch auf ihr Potenzial zur Minderung von neuropathischen Schmerzen untersucht .

Wirkmechanismus

Target of Action

The primary targets of 4-Cyanopiperidine-1-carboximidamide are EGFR, BRAF, and CDK2 . These proteins play crucial roles in cell signaling pathways, particularly those involved in cell proliferation and survival.

Mode of Action

4-Cyanopiperidine-1-carboximidamide interacts with its targets (EGFR, BRAF, and CDK2) by binding to their active sites, thereby inhibiting their function . This interaction results in changes in the cellular signaling pathways, leading to a decrease in cell proliferation.

Biochemical Pathways

The compound affects multiple biochemical pathways. By inhibiting EGFR, BRAF, and CDK2, it disrupts the signaling pathways that these proteins are involved in, leading to a decrease in cell proliferation . These pathways are critical for cell growth and survival, and their disruption can lead to cell death.

Result of Action

The inhibition of EGFR, BRAF, and CDK2 by 4-Cyanopiperidine-1-carboximidamide leads to a decrease in cell proliferation . This can result in the death of cancer cells, making the compound a potential therapeutic agent for cancer treatment.

Safety and Hazards

Zukünftige Richtungen

4-Cyanopiperidine-1-carboximidamide has been identified as a molecule that interacts with the TTD groove of the UHRF1 protein, a multidomain protein with oncogenic abilities overexpressed in most cancers . This interaction alters UHRF1 functions and could potentially be used in the development of new anticancer drugs .

Biochemische Analyse

Biochemical Properties

4-Cyanopiperidine-1-carboximidamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been identified as a potent inhibitor of enzymes such as EGFR, BRAF, and CDK2 . These interactions are crucial as they help in the regulation of cell proliferation and survival. For instance, compounds derived from 4-Cyanopiperidine-1-carboximidamide have shown high inhibitory activity against EGFR with IC50 values ranging from 96 to 127nM . Additionally, it has been found to inhibit BRAFV600E with IC50 values of 49 and 40nM, respectively . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Cellular Effects

4-Cyanopiperidine-1-carboximidamide has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting key signaling pathways, which in turn affects gene expression and cellular metabolism. For example, derivatives of this compound have demonstrated significant antiproliferative activity against multiple cancer cell lines, including MCF-7, HT-29, and Panc-1 . The inhibition of EGFR, BRAF, and CDK2 by 4-Cyanopiperidine-1-carboximidamide leads to reduced cell proliferation and increased apoptosis, thereby impacting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of 4-Cyanopiperidine-1-carboximidamide involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of enzymes such as EGFR, BRAF, and CDK2, inhibiting their activity and thereby disrupting the signaling pathways that promote cell proliferation . This inhibition results in the downregulation of genes involved in cell survival and the upregulation of pro-apoptotic genes, ultimately leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Cyanopiperidine-1-carboximidamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the antiproliferative activity of 4-Cyanopiperidine-1-carboximidamide derivatives remains consistent over extended periods, indicating good stability

Dosage Effects in Animal Models

The effects of 4-Cyanopiperidine-1-carboximidamide vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as the inhibition of cancer cell proliferation and the reduction of tumor growth . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy tissues and organs . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

4-Cyanopiperidine-1-carboximidamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism may involve cytochrome P450 enzymes, which play a crucial role in its biotransformation and elimination from the body . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 4-Cyanopiperidine-1-carboximidamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy . For instance, the compound may be actively transported into cancer cells, where it exerts its antiproliferative effects by inhibiting key signaling pathways .

Subcellular Localization

The subcellular localization of 4-Cyanopiperidine-1-carboximidamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization ensures that the compound interacts with its intended targets, such as enzymes and proteins involved in cell proliferation and survival .

Eigenschaften

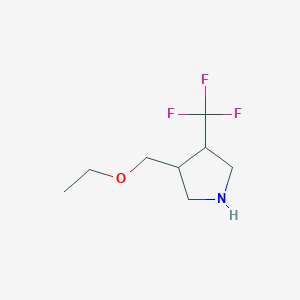

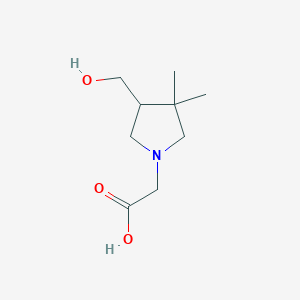

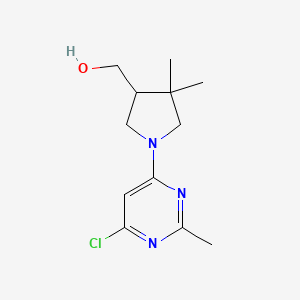

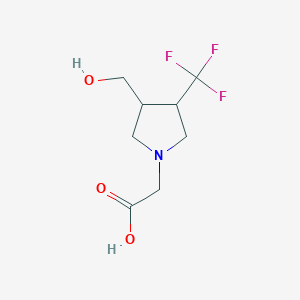

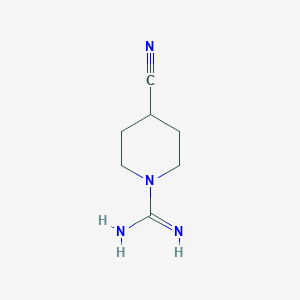

IUPAC Name |

4-cyanopiperidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c8-5-6-1-3-11(4-2-6)7(9)10/h6H,1-4H2,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRHHKVJKQTJOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.